9-FLUORENONE-1-CARBOXYLIC ACID
Overview
Description
9-FLUORENONE-1-CARBOXYLIC ACID is an organic compound with the molecular formula C14H8O3 It is a derivative of fluorene, characterized by the presence of a ketone group at the 9th position and a carboxylic acid group at the 1st position
Scientific Research Applications
9-FLUORENONE-1-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used by researchers as part of a collection of rare and unique chemicals .
Mode of Action
It’s known that the compound can be used to synthesize other compounds with various biological activities .
Biochemical Pathways
9-Fluorenone-1-carboxylic acid is formed as an intermediate during the degradation of the four-ring polycyclic aromatic hydrocarbon fluoranthene by Pseudomonas alcaligenes strain PA-10 . This suggests that it might play a role in the biochemical pathways involved in the breakdown of complex organic compounds.
Result of Action
A related compound, n-aryl-9-oxo-9h-fluorene-1-carboxamide, has been found to increase g2/m content in cells, suggesting potential effects on cell cycle regulation .
Biochemical Analysis
Biochemical Properties
It is known that this compound is formed as an intermediate during the degradation of four-ring polycyclic aromatic hydrocarbon fluoranthene by certain strains of bacteria . This suggests that 9-oxo-9H-fluorene-1-carboxylic acid may interact with enzymes involved in the breakdown of complex hydrocarbons.
Cellular Effects
Given its role as an intermediate in the degradation of fluoranthene, it may influence cellular metabolism, particularly in organisms capable of breaking down complex hydrocarbons .
Molecular Mechanism
It is likely involved in the metabolic breakdown of fluoranthene, suggesting it may bind to and interact with enzymes involved in this process .
Metabolic Pathways
9-oxo-9H-fluorene-1-carboxylic acid is involved in the metabolic pathway of fluoranthene degradation . It is likely to interact with enzymes involved in this pathway, although the specific enzymes and cofactors are not currently known.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-FLUORENONE-1-CARBOXYLIC ACID typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic oxidation of fluorene derivatives using metal catalysts such as palladium or platinum. This method offers higher yields and can be performed under milder conditions compared to traditional chemical oxidants .
Chemical Reactions Analysis
Types of Reactions
9-FLUORENONE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex fluorene derivatives.
Reduction: Reduction of the ketone group can yield 9-hydroxy-9H-fluorene-1-carboxylic acid.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acetic acid, dichloromethane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Higher oxidized fluorene derivatives.
Reduction: 9-hydroxy-9H-fluorene-1-carboxylic acid.
Substitution: Esters, amides, and other substituted fluorene derivatives.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenone-1-carboxylic acid: Similar in structure but lacks the ketone group at the 9th position.
9-Oxo-9H-fluorene-2-carboxylic acid: Similar but with the carboxylic acid group at the 2nd position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
9-oxofluorene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEFMGJHEKAMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166244 | |
Record name | 9-Oxo-9H-fluorenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1573-92-8 | |
Record name | 9-Fluorenone-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1573-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Oxo-9H-fluorenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001573928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1573-92-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Oxo-9H-fluorenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-oxo-9H-fluorenecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 9-fluorenone-1-carboxylic acid in environmental science?
A: this compound is a significant intermediate in the microbial degradation of fluoranthene, a four-ring PAH commonly found in contaminated environments. Its presence indicates the biodegradation of fluoranthene by microorganisms. Understanding the formation and further degradation of this compound is crucial for assessing the natural attenuation of PAHs in the environment. [, , , , , , ]
Q2: Which microorganisms are known to produce this compound during fluoranthene degradation?
A2: A variety of bacterial and fungal species have been identified to produce this compound during fluoranthene degradation. These include:
- Bacteria: Mycobacterium flavescens [], Rhodococcus sp. [], Mycobacterium sp. [, , , , ], Pasteurella sp. IFA [, , ], Bacillus badius D1 [], Lysinbacillus sphaericus DL8 [], Microbacterium paraoxydans JPM1 [], Mycobacterium vanbaalenii PYR-1 []
- Fungi: Trichoderma lixii strain FLU1 [], Talaromyces pinophilus strain FLU12 []
Q3: How is this compound produced during fluoranthene degradation?
A: Studies suggest that the degradation of fluoranthene often begins with dioxygenation at the C-2,3 position, leading to the formation of fluoranthene cis-2,3-dihydrodiol. [] This dihydrodiol is further metabolized through a series of enzymatic reactions, ultimately yielding this compound. [, , ]
Q4: What are the further degradation products of this compound in microbial systems?
A4: this compound can be further degraded into several metabolites, including:
- 9-fluorenone [, , , ]
- 9-hydroxy-1-fluorenecarboxylic acid [, , ]
- 2-carboxybenzaldehyde [, , ]
- Benzoic acid [, , , ]
- Phthalic acid [, , ]
- Phenylacetic acid [, , , ]
- Adipic acid []
Q5: What analytical techniques are used to identify and quantify this compound?
A5: Commonly employed techniques for identifying and quantifying this compound include:
- Thin-layer chromatography (TLC): This method is used for the initial separation and tentative identification of metabolites based on their migration on a stationary phase. [, ]
- High-performance liquid chromatography (HPLC): HPLC offers a higher resolution separation of metabolites compared to TLC and is used for both isolation and quantification. [, , , ]
- Gas chromatography-mass spectrometry (GC-MS): This technique is used for both the separation and identification of metabolites based on their mass-to-charge ratios. Derivatization techniques, such as silylation or oxime formation, are often employed to increase the volatility and improve the chromatographic behavior of this compound for GC-MS analysis. [, , , , ]
- Nuclear magnetic resonance (NMR) spectroscopy: NMR, particularly proton (1H) and carbon (13C) NMR, provides detailed structural information about the molecule. [, , , , ]
Q6: What is the structure and molecular formula of this compound?
A6: this compound comprises a fluorenone core with a carboxylic acid substituent at the 1-position.
Q7: Are there any known applications of this compound beyond environmental science?
A7: While research on this compound primarily focuses on its role in fluoranthene biodegradation, some studies explore its potential in other fields:
- Organic solar cells: this compound has been investigated as a solid additive in organic solar cells. It was found to prolong the lifetime of photogenerated excitons, potentially improving the efficiency of these devices. []
- Chemical synthesis: this compound can be used as a starting material for synthesizing other chemical compounds, including metal complexes with potential biological activity. []
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